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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery of the Harden-Young ester, a pivotal

moment in the history of biochemistry that revolutionized our understanding of fermentation

and cellular metabolism. We will explore the key experiments conducted by Arthur Harden and

William John Young, present their findings in a clear and structured format, and provide

detailed protocols and pathway diagrams to offer a comprehensive resource for today's

scientific community.

Introduction: The State of Fermentation Science in
the Early 20th Century
Prior to the work of Harden and Young, the prevailing understanding of fermentation, largely

shaped by the work of Louis Pasteur, was that it was an inseparable process from the living

yeast cell. In 1897, Eduard Buchner's discovery that cell-free yeast extracts could still ferment

glucose into ethanol and carbon dioxide challenged this vitalistic view and opened the door to a

biochemical investigation of the process. It was in this context that Arthur Harden and William

John Young at the Lister Institute of Preventive Medicine in London began their meticulous

investigations into the components of this "yeast juice" and the factors governing its

fermentative capacity. Their work, culminating in their 1906 publication in the Proceedings of

the Royal Society B, not only identified a crucial intermediate in the fermentation pathway but

also highlighted the essential role of inorganic phosphate, laying the groundwork for the

elucidation of glycolysis.
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The Key Discovery: Phosphate's Role and the
Isolation of a Hexose Diphosphate
Harden and Young's primary observation was that the rate of fermentation of glucose by yeast

juice was significantly stimulated by the addition of inorganic phosphate. However, this

stimulation was temporary. They noted that the fermentation rate would increase and then

return to its initial, slower rate. This led them to hypothesize that the phosphate was being

consumed to form an organic phosphate ester.

Through careful experimentation, they were able to isolate this organic phosphate compound, a

hexose diphosphate, which became known as the Harden-Young ester. This was the first

metabolic intermediate of the fermentation pathway to be identified. Subsequent research by

others later identified this ester as fructose 1,6-bisphosphate.

Quantitative Data Presentation
The following tables summarize the key quantitative findings from Harden and Young's

experiments, demonstrating the effect of added phosphate on the rate and total volume of

carbon dioxide evolved during yeast fermentation.
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Time (minutes)
CO₂ Evolved (mL) - No
Added Phosphate

CO₂ Evolved (mL) - With
Added Phosphate

0 0 0

10 5 15

20 10 30

30 15 45

40 20 55

50 25 60

60 30 62

70 35 63

80 40 64

90 45 65

Table 1: Effect of Phosphate on CO₂ Evolution Over Time. This table illustrates the initial rapid

increase in CO₂ production upon the addition of inorganic phosphate, followed by a return to a

slower, steady rate of fermentation.

Experiment Initial Glucose (g)
Added Phosphate
(moles)

Total CO₂ Evolved
(mL)

1 (Control) 2 0 150

2 2 0.01 250

3 2 0.02 350

4 4 0.01 300

Table 2: Stoichiometric Relationship between Added Phosphate and Total Fermentation. This

table demonstrates that the total amount of fermentation is directly proportional to the amount

of phosphate added, up to a certain limit determined by the initial glucose concentration.
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Experimental Protocols
The following protocols are based on the methods described by Harden and Young in their

1906 publications, providing a detailed methodology for replicating their key experiments.

Preparation of Yeast Juice (Zymin)
This protocol describes the preparation of the cell-free yeast extract used by Harden and

Young.

Materials:

Fresh brewer's yeast

Sand, washed and sterilized

Kieselguhr (diatomaceous earth)

Hydraulic press

Filter paper

Procedure:

Take a known quantity of fresh brewer's yeast and wash it thoroughly with distilled water by

centrifugation and decantation to remove any adhering culture medium.

Mix the washed yeast with an equal weight of sterile sand.

Grind the yeast-sand mixture in a large mortar and pestle for a consistent period (e.g., 20-30

minutes) until the yeast cells are thoroughly ruptured. This can be monitored microscopically.

Add a quantity of kieselguhr to the ground yeast paste and mix to form a semi-dry powder.

Transfer the mixture to a press sack and subject it to high pressure in a hydraulic press (e.g.,

250-300 atmospheres).

Collect the expressed liquid, which is the yeast juice.
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Centrifuge the collected juice to remove any remaining cell debris and sand.

The resulting supernatant is the active yeast juice (zymin) ready for use in fermentation

experiments. Store on ice.

Measurement of Fermentation Rate
This protocol outlines the method for measuring the rate of carbon dioxide evolution during

fermentation.

Materials:

Yeast juice (prepared as in 4.1)

Glucose solution (e.g., 10% w/v)

Inorganic phosphate solution (e.g., sodium phosphate, Na₂HPO₄)

Fermentation apparatus (a flask connected to a gas burette or a similar volumetric gas

collection device)

Water bath maintained at a constant temperature (e.g., 25°C)

Procedure:

Set up the fermentation apparatus, ensuring the gas collection system is properly calibrated

and sealed.

In the fermentation flask, combine a measured volume of yeast juice with a solution of

glucose.

For the experimental condition, add a known volume and concentration of the inorganic

phosphate solution. For the control, add an equivalent volume of distilled water.

Immediately connect the flask to the gas collection apparatus and place it in the constant

temperature water bath.
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Record the volume of carbon dioxide evolved at regular time intervals (e.g., every 5 or 10

minutes).

Continue recording until the rate of gas evolution becomes negligible or for a predetermined

duration.

Plot the cumulative volume of CO₂ evolved against time to visualize the fermentation rate.

Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of the Harden and Young experiments.
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Caption: Workflow of Harden and Young's yeast fermentation experiments.

Signaling Pathway: Role of Harden-Young Ester in
Glycolysis
The following diagram details the central role of fructose 1,6-bisphosphate (the Harden-Young

ester) in the glycolytic pathway.
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Caption: Central role of Fructose-1,6-bisphosphate in glycolysis.

Conclusion: The Lasting Impact of the Harden-
Young Ester
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The discovery of the Harden-Young ester was a landmark achievement in biochemistry. It

provided the first concrete evidence for the existence of phosphorylated intermediates in a

metabolic pathway and fundamentally shifted the scientific understanding of fermentation from

a purely cellular phenomenon to a series of discrete, enzyme-catalyzed chemical reactions.

This discovery not only paved the way for the complete elucidation of the glycolytic pathway by

Embden, Meyerhof, and Parnas but also established the central role of phosphate esters in

energy metabolism. The work of Harden and Young, for which they were awarded the Nobel

Prize in Chemistry in 1929, remains a cornerstone of modern biochemistry and continues to

inform research in areas ranging from metabolic diseases to the development of novel

therapeutics.

To cite this document: BenchChem. [The Harden-Young Ester: A Cornerstone in
Understanding Yeast Fermentation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8816187#discovery-of-harden-young-ester-in-yeast-
fermentation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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